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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TUG-499, a selective agonist
for the Free Fatty Acid Receptor 1 (FFARL). It details the compound's biological target,
summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the
associated signaling pathways and experimental workflows.

Executive Summary

TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G
protein-coupled receptor also known as GPR40.[1][2] FFAR1 is a promising therapeutic target
for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from
pancreatic 3-cells.[3][4] TUG-499 exhibits high selectivity for FFAR1 over other related
receptors, making it a valuable tool for studying the physiological and pathological roles of this
receptor.[1] This guide consolidates the available technical data on TUG-499 to support further
research and development efforts.

Quantitative Data

The following tables summarize the reported in vitro pharmacological and ADME (Absorption,
Distribution, Metabolism, and Excretion) properties of TUG-499.

Table 2.1: In Vitro Potency and Selectivity of TUG-499
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Parameter Species Value Notes

Potency measured in

a functional assay on
pECS50 Human 7.39 ]

recombinant human

FFAR1 receptors.[1]

Selective over related
free fatty acid
Selectivity - >100-fold receptors (FFA2,
FFA3) and the nuclear
receptor PPARYy.[1]

Table 2.2: In Vitro ADME Profile of TUG-499

Assay Result Notes

Indicates good stability for

Chemical Stability High )
experimental use.[1]
o o Tested against a selection of
CYP Enzyme Inhibition No inhibition
cytochrome P450 enzymes.[1]
Suggests low potential for P-
P-glycoprotein (P-gp) Inhibition ~ No inhibition gp mediated drug-drug
interactions.[1]
N Indicates high potential for oral
Caco-2 Permeability Excellent

absorption.[1]

FFAR1 Signaling Pathway

Activation of FFAR1 by TUG-499 initiates a signaling cascade primarily through the Gaq
subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC),
which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol
trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium
(Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Activated
PKC can then phosphorylate downstream targets, including components of the MAPK/ERK
pathway, such as ERK1/2.
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Plasma Membrane

[- binds @ activates

activates
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triggers release of (" Endoplasmic Reticulum
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Seed FFAR1-expressing cells
in 96-well plates

l

Cncubate for 24 hours Prepare calcium-sensitive)

at 37°C, 5% CO2 dye loading buffer

Remove medium and add
dye loading buffer to cells

Incubate for 1 hour Prepare serial dilutions
at 37°C, protected from light of TUG-499

N

Add TUG-499 dilutions
to the cell plate

Measure fluorescence intensity

using a plate reader

Analyze data and
calculate EC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930145#what-is-tug-499-s-biological-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b11930145?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/tug-499.html
https://www.researchgate.net/publication/51583153_Identification_of_a_Potent_and_Selective_Free_Fatty_Acid_Receptor_1_FFA1GPR40_Agonist_with_Favorable_Physicochemical_and_in_Vitro_ADME_Properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027505/
https://pdfs.semanticscholar.org/3f4b/e1de3b29892fbce568461560bad33e62ed7d.pdf
https://www.benchchem.com/product/b11930145#what-is-tug-499-s-biological-target
https://www.benchchem.com/product/b11930145#what-is-tug-499-s-biological-target
https://www.benchchem.com/product/b11930145#what-is-tug-499-s-biological-target
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11930145?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

